6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine
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Overview
Description
6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine is a complex organic compound that belongs to the class of naphthoazepines These compounds are characterized by their unique fused ring structure, which includes a naphthalene ring system fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a naphthalene derivative, which undergoes a series of functional group transformations, including alkylation and cyclization, to form the desired azepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Naphthoazepines: Other compounds in this class share the fused ring structure but may have different substituents.
Phenyl-substituted Azepines: These compounds have similar phenyl and azepine groups but differ in their overall structure.
Uniqueness
6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties
Properties
CAS No. |
193153-61-6 |
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Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-phenyl-3-prop-2-ynyl-1,2,4,5-tetrahydrobenzo[h][3]benzazepine |
InChI |
InChI=1S/C23H21N/c1-2-14-24-15-12-20-17-19-10-6-7-11-21(19)23(22(20)13-16-24)18-8-4-3-5-9-18/h1,3-11,17H,12-16H2 |
InChI Key |
XSGGZTIRSMWZOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC2=CC3=CC=CC=C3C(=C2CC1)C4=CC=CC=C4 |
Origin of Product |
United States |
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